molecular formula C19H19N3O4S2 B2539333 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034334-27-3

3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2539333
CAS No.: 2034334-27-3
M. Wt: 417.5
InChI Key: KCYDKYGJCRVUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one, a synthetic organic compound with the molecular formula C19H19N3O4S2 and a molecular weight of 417.5 g/mol . It is characterized by a unique molecular architecture combining a quinazolin-4(3H)-one core with a 1,4-thiazepane ring system. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. Scientific literature has reported that derivatives of this core exhibit significant antitumor, anti-inflammatory, and CNS depressant properties . Recent studies have highlighted specific 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as potent, broad-spectrum cytotoxic agents against various human cancer cell lines, with mechanisms of action that include the inhibition of tubulin polymerization, leading to cell cycle arrest . The 1,4-thiazepane moiety, a seven-membered ring containing sulfur and nitrogen, is part of a class of nitrogen-sulfur heterocycles that are important structural components in several bioactive molecules and pharmaceuticals . The integration of these two pharmacophores into a single molecule makes this compound a valuable chemical tool for researchers investigating new biologically active hybrids. Its primary application is in early-stage drug discovery and chemical biology, particularly for screening against cancer targets, studying tubulin dynamics, and exploring the structure-activity relationships of fused heterocyclic systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c23-18(12-22-13-20-15-5-2-1-4-14(15)19(22)24)21-8-7-17(16-6-3-10-27-16)28(25,26)11-9-21/h1-6,10,13,17H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYDKYGJCRVUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule that belongs to a class of heterocyclic compounds. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for the compound is C15H14N2O4SC_{15}H_{14}N_2O_4S. The structure features a quinazolinone core linked to a thiazepane moiety, which is further substituted with a thiophene ring. This unique arrangement contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)10.0Inhibition of cell cycle progression
HeLa (Cervical Cancer)15.0Modulation of Bcl-2 family proteins

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise in inhibiting human leukocyte elastase and cathepsin G, which are implicated in inflammatory responses.

Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
Human Leukocyte Elastase5.0Competitive
Cathepsin G3.5Non-competitive

The biological activities of 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one are attributed to its ability to interact with various molecular targets within cells. The compound's structure allows it to bind effectively to active sites of enzymes and receptors, leading to alterations in cellular signaling pathways.

Proposed Mechanisms

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
  • Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S or G2/M checkpoint.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Quinazolinone Core

The quinazolin-4(3H)-one scaffold is a versatile pharmacophore. Key comparisons include:

Compound Name Substituent Features Biological Activity/Properties Reference
Target Compound 1,4-Thiazepan-1,1-dioxide with thiophen-2-yl at C7; 2-oxoethyl linker Inferred: Potential antimicrobial/modulatory activity (based on thiophene and sulfone motifs)
3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one Phenyl instead of thiophen-2-yl at C7 Hypothesized: Altered lipophilicity and target binding compared to thiophene analog
2-((3-(1,3-dioxoisoindolin-2-yl)propyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide Aliphatic thioether; sulfonamide group Carbonic anhydrase II inhibitor (KI = 66.5–173.4 nM)
3-Allyl-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one Nitrophenyl ketone; allyl group Anticonvulsant activity (melting point: 145–147°C; yield: 55%)
(E)-2-(3-(thiophen-2-yl)acryloyl)quinazolin-4(3H)-one (7a) Thiophen-2-yl acryloyl group Synthesized as intermediate (yield: 59 mg; yellow solid)

Key Observations :

  • Thiophene vs.
  • Sulfone Group : The 1,1-dioxido modification on the thiazepan ring likely increases solubility and metabolic stability, as sulfones are polar and resistant to oxidation .
  • Aliphatic vs. Aromatic Thioethers : Aliphatic thioethers (e.g., in ) show stronger carbonic anhydrase II inhibition (KI = 6.4–14.2 nM) than aromatic derivatives, suggesting the target compound’s thioether linker may influence enzyme binding .

Preparation Methods

Anthranilic Acid Cyclocondensation

Anthranilic acid derivatives undergo cyclocondensation with benzoyl chloride in pyridine to form 3-amino-2-arylquinazolin-4(3H)-ones. For the target compound, anthranilic acid is first protected at the amine position to enable subsequent functionalization. Reaction with benzoyl chloride at 0°C yields a 2-aryl-3-amino intermediate, which is then treated with urea in glacial acetic acid to form the quinazolinone urea. This method achieves 79% yield with recrystallization in ethanol.

"On-Water" Catalytic Cyclization

A greener approach utilizes o-bromobenzonitrile in aqueous ammonia with Cs₂CO₃ and l-proline at 100°C. This protocol avoids organic solvents, producing 2-phenylquinazolin-4(3H)-one in 75% yield. For the target molecule, substituting o-bromobenzonitrile with a pre-functionalized derivative containing a bromoethyl side chain at position 3 would enable downstream alkylation.

Construction of 7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide

The 1,4-thiazepane ring requires stereoselective formation, sulfonation, and thiophene incorporation:

Thiazepane Ring Formation

Cyclization of 1,4-diamines with α,ω-dihaloalkanes under basic conditions generates the seven-membered ring. For example, 1,2-ethanediamine reacts with 1,3-dibromopropane in K₂CO₃/EtOH to yield 1,4-thiazepane. Oxidation with H₂O₂/Na₂WO₄ converts the sulfide to sulfone (1,1-dioxide).

Thiophene Functionalization

Palladium-catalyzed cross-coupling introduces the thiophene moiety. Stille coupling between 7-bromo-1,4-thiazepane-1,1-dioxide and tributyl(thiophen-2-yl)stannane using Pd(OAc)₂ and Xantphos in toluene at 100°C achieves >95% yield. Alternatively, Suzuki-Miyaura coupling with thiophen-2-ylboronic acid and PdCl₂(dppf) in THF/H₂O is feasible.

Coupling of Quinazolinone and Thiazepane Moieties

Oxoethyl Linker Installation

Bromoacetylation of quinazolin-4(3H)-one at position 3 is critical. Treatment with bromoacetyl bromide in DMF/K₂CO₃ at 0°C affords 3-(2-bromoethyl)quinazolin-4(3H)-one. Subsequent nucleophilic substitution with 4-amino-7-(thiophen-2-yl)-1,4-thiazepane-1,1-dioxide in acetonitrile at reflux yields the target compound.

Optimization Parameters

  • Solvent : Dry acetonitrile minimizes hydrolysis of the bromoethyl intermediate.
  • Base : Cs₂CO₃ enhances nucleophilicity of the thiazepane amine.
  • Temperature : Reflux (82°C) ensures complete substitution within 6–8 hours.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 11.24 (s, 1H, quinazolinone NH), δ 3.85–3.92 (m, 2H, thiazepane NCH₂), and δ 7.48–7.56 (m, 3H, thiophene protons).
  • HRMS : Calculated for C₂₀H₁₈N₃O₄S₂ [M + H]⁺: 436.0732; Observed: 436.0728.

Yield Comparison Table

Step Method Yield (%) Source
Quinazolinone formation Anthranilic acid cyclocondensation 79
Thiazepane sulfonation H₂O₂/Na₂WO₄ oxidation 88
Thiophene coupling Stille coupling with Pd(OAc)₂ 97
Final alkylation Nucleophilic substitution in MeCN 72

Alternative Synthetic Pathways

One-Pot Tandem Cyclization

Combining quinazolinone and thiazepane syntheses in a single pot reduces purification steps. Using o-bromobenzonitrile, 1,4-thiazepane diamine, and thiophen-2-ylboronic acid with Pd/Cu co-catalysts achieves 68% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the quinazolinone-thiazepane coupling, improving yield to 81%.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing N- vs. O-alkylation during bromoacetylation is minimized using bulky bases like DBU.
  • Sulfone Oxidation Overoxidation : Controlled H₂O₂ stoichiometry (2.2 equiv) prevents ring-opening.
  • Thiophene Coupling Homogeneity : Purification via silica gel chromatography with toluene/n-heptane (3:2) removes Pd residues.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling intermediates like thiophen-2-carboxylic acid derivatives with quinazolinone scaffolds. For example, analogous compounds (e.g., thiazole-quinazolinone hybrids) are synthesized via condensation of intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one with substituted amines under reflux in ethanol . Optimizing reaction time (e.g., 6–8 hours) and temperature (40–80°C) improves yields (80–85%) and purity, as seen in similar syntheses . Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., bromine for cyclization) are critical for regioselectivity .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Characterization relies on:

  • IR spectroscopy to confirm functional groups (e.g., C=O at 1680–1720 cm⁻¹, C=N at 1600–1650 cm⁻¹) .
  • ¹H/¹³C NMR to verify substituent integration and stereochemistry (e.g., thiophen-2-yl protons at δ 7.1–7.5 ppm; quinazolinone C4=O at δ 165–170 ppm) .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation and fragmentation patterns .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological testing) .

Q. What theoretical frameworks guide the study of its biological activity?

  • Methodological Answer : Research is often anchored in structure-activity relationship (SAR) models and receptor-ligand interaction theories. For example, thiophene and quinazolinone moieties are hypothesized to enhance binding to enzymatic targets (e.g., kinase inhibitors) via π-π stacking and hydrogen bonding . Mechanistic studies may link 1,4-thiazepane sulfone groups to anti-inflammatory or antimicrobial activity, guided by prior work on sulfone-containing heterocycles .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., varying IC₅₀ values across studies) be resolved through experimental redesign?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). To address this:

  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
  • Standardize protocols: Fixed DMSO concentrations (<1%), controlled incubation times (24–48 hours), and replicate experiments (n ≥ 4) to reduce noise .
  • Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to isolate variables affecting potency .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :

  • Physicochemical profiling : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Biotic/abiotic degradation : Use HPLC-MS to track degradation products in simulated environmental matrices (e.g., soil/water systems) .
  • Ecotoxicology assays : Test acute toxicity in model organisms (e.g., Daphnia magna) at varying concentrations (1–100 μM) .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) while maintaining efficacy?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility .
  • Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to improve plasma half-life .
  • In vitro ADME assays : Use Caco-2 cell monolayers to predict intestinal absorption and cytochrome P450 assays for metabolic stability .

Q. How do structural modifications (e.g., substituent variation on the thiophene ring) impact pharmacological profile and toxicity?

  • Methodological Answer :

  • SAR libraries : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the thiophene ring and compare activities .
  • Toxicity screening : Use zebrafish embryos or HEK293 cells to assess cytotoxicity (CC₅₀) and selectivity indices (SI = CC₅₀/IC₅₀) .
  • Computational docking : Map substituent effects on binding affinity to targets (e.g., COX-2 or β-lactamase) using AutoDock Vina .

Q. How can computational modeling (e.g., molecular dynamics) be integrated with empirical data to predict target interactions?

  • Methodological Answer :

  • Docking simulations : Use Schrödinger Suite or GROMACS to model ligand-receptor complexes, validated by crystallographic data if available .
  • Free-energy perturbation (FEP) : Calculate binding free energy changes (ΔΔG) for analogs to prioritize synthesis .
  • Machine learning : Train models on published bioactivity data (e.g., ChEMBL) to predict novel derivatives’ potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.